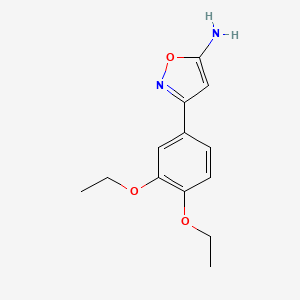

3-(3,4-Diethoxyphenyl)isoxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

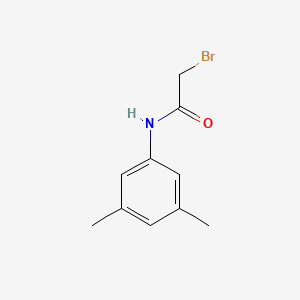

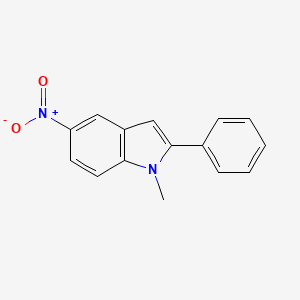

The compound 3-(3,4-Diethoxyphenyl)isoxazol-5-amine is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. The presence of the diethoxyphenyl group suggests potential for varied chemical reactivity and the possibility of being a building block for more complex molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-aryl-substituted isoxazoles can be accomplished by reacting a nitropyridine group with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles . Additionally, the synthesis of 3,5-disubstituted 2-isoxazolines, which are closely related to the target compound, can be achieved through regioselective cycloaddition of (diethoxyphosphoryl)acetonitrile oxide to olefins . These methods provide a foundation for the synthesis of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and versatile. For example, the Schiff base ligands synthesized in one study, which include a dimethoxyphenyl group similar to the diethoxyphenyl group in our target compound, were characterized using various spectroscopic techniques and X-ray crystallography . These techniques could be applied to determine the molecular structure of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine and to study its tautomeric equilibria and crystal packing.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For instance, 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles can react with nucleophiles such as methoxide and benzenethiolate to yield addition and/or addition-elimination products . This suggests that the amino group in 3-(3,4-Diethoxyphenyl)isoxazol-5-amine could also participate in similar nucleophilic reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

In the field of drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it’s always imperative to develop alternate metal-free synthetic routes .

An improved protocol has been demonstrated for the synthesis of isoxazolone derivatives using domino multi-component strategy . The envisaged methodology involves the L-valine promoted three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride and aldehydes in ethanol under reflux . The reaction proceeded to deliver the desired products in good to excellent yields (74–97%), exhibited good functional group tolerance and completed in less than 4 min with most of the substrates .

Propiedades

IUPAC Name |

3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-16-11-6-5-9(7-12(11)17-4-2)10-8-13(14)18-15-10/h5-8H,3-4,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBBWDLMICKBSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Diethoxyphenyl)isoxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)